molecular formula C7H12N2O B1344447 2-(1H-pyrazol-1-yl)butan-1-ol CAS No. 1170523-83-7

2-(1H-pyrazol-1-yl)butan-1-ol

Cat. No. B1344447
CAS RN: 1170523-83-7
M. Wt: 140.18 g/mol
InChI Key: HYXMEOVFOVGIPC-UHFFFAOYSA-N
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Description

The compound "2-(1H-pyrazol-1-yl)butan-1-ol" is not directly mentioned in the provided papers; however, the papers discuss various pyrazole derivatives, which are relevant to understanding the chemical class to which the compound belongs. Pyrazoles are a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms opposite each other. They are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry for drug design .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with 1,3-diketones or their equivalents. For instance, the synthesis of substituted pyrazoles can be achieved by the reaction of chalcones with hydrazine hydrate in acetic acid, as described in the synthesis of novel angiotensin converting enzyme (ACE) inhibitors . Similarly, the preparation of 3,5-diaryl-1H-pyrazoles from aryl methyl ketones via Claisen condensation followed by cyclization with hydrazine monohydrate is reported . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray crystallography can also be used to determine the solid-state structure, as demonstrated for a 3,5-diaryl-1H-pyrazole derivative . The vibrational spectra and molecular structure of pyrazole compounds can be computed using density functional theory (DFT), which provides insights into the equilibrium geometry and electronic properties .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the pyrazole ring can be functionalized at different positions to yield compounds with varying biological activities . The reactivity of the pyrazole moiety can also be influenced by substituents, which can affect the electron density and thus the sites of electrophilic or nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their optical properties, can be characterized using UV-vis absorption and fluorescence spectroscopy . The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be analyzed to understand the compound's reactivity and potential as a nonlinear optical material . The solubility, melting point, and stability of these compounds can vary widely depending on their substitution pattern and are important for their practical applications.

Scientific Research Applications

Synthesis and Derivative Formation

2-(1H-pyrazol-1-yl)butan-1-ol is related to the pyrazole moiety, which is a significant component in the synthesis of various biologically active compounds. Pyrazoles are known for their widespread biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis of pyrazole derivatives often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine to yield heterocyclic appended pyrazoles. These methods allow for the creation of diverse heterocyclic systems with potential biological activities, offering pathways for the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Biological Activities and Drug Development

Pyrazole derivatives, including those related to this compound, are considered privileged structures in drug development due to their immense therapeutic potential. Multicomponent reactions (MCRs) have been employed for the efficient synthesis of pyrazole derivatives, showcasing a variety of biological activities. These include antibacterial, anticancer, antifungal, and antioxidant activities, among others. The development of these compounds through MCRs highlights their significance in medicinal chemistry, with a focus on creating more effective and targeted therapeutic agents (Becerra, Abonía, & Castillo, 2022).

Anticancer Applications

Pyrazoline derivatives, which can be synthesized from compounds like this compound, have shown significant potential in anticancer research. Various synthetic strategies have been explored to develop new anticancer agents based on pyrazoline structures. These compounds have been found to exhibit promising biological effects, indicating the potential of pyrazoline and its derivatives in cancer therapy. The ongoing research in this area underlines the importance of pyrazoline moieties in the design and discovery of new anticancer drugs (Ray et al., 2022).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory system toxicity .

Future Directions

Pyrazole-based ligands, such as “2-(1H-pyrazol-1-yl)butan-1-ol”, have potential for further developments in catalytic processes relating to catecholase activity . They can also be used in proteomics research .

Biochemical Analysis

Biochemical Properties

2-(1H-pyrazol-1-yl)butan-1-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, pyrazole-based ligands, similar to this compound, have been shown to coordinate with metal ions, forming complexes that can act as catalysts in biochemical reactions . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives can affect various cellular activities, including enzyme inhibition and activation, which in turn impacts cell proliferation, differentiation, and apoptosis . Understanding these effects is essential for developing potential therapeutic strategies involving this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, affecting their efficacy and activity . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or inhibition, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism and energy production . Understanding these interactions is vital for elucidating the compound’s metabolic effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its activity and efficacy . Studying these transport mechanisms is essential for optimizing the compound’s delivery and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

properties

IUPAC Name

2-pyrazol-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-7(6-10)9-5-3-4-8-9/h3-5,7,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXMEOVFOVGIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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